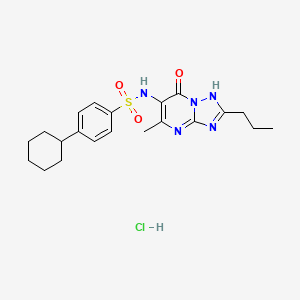

![molecular formula C15H9N3O B1192851 11-nitroso-10H-indeno[1,2-b]quinoxaline CAS No. 23146-22-7](/img/structure/B1192851.png)

11-nitroso-10H-indeno[1,2-b]quinoxaline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 11-nitroso-10H-indeno[1,2-b]quinoxaline derivatives involves innovative strategies to generate structurally complex and functionally diverse compounds. One approach includes exploiting a three-component coupling strategy under microwave irradiation, leading to the generation of 11H-indeno[1,2-b]quinoxaline derivatives in good yields (Azizian et al., 2005). Additionally, a green and organo-catalyzed method for synthesizing these derivatives using mandelic acid as a catalyst at room temperature has been developed, emphasizing the mild reaction conditions and the use of non-toxic solvents (Sharma et al., 2021).

Molecular Structure Analysis

The molecular structure of 11-nitroso-10H-indeno[1,2-b]quinoxaline derivatives showcases interesting features such as Z,E-isomerism, investigated through DFT calculations. These studies provide insight into the electronic and spatial configuration of the molecules, highlighting their potential bioavailability and pharmaceutical applications (Kovrizhina et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving 11-nitroso-10H-indeno[1,2-b]quinoxaline derivatives include palladium-catalyzed three-component reactions, facilitating the synthesis of diverse compounds. Such methodologies underscore the compound's versatility in organic synthesis and its ability to undergo functional transformations (Pan et al., 2012). Moreover, reactions with azomethine ylides demonstrate regio- and stereo-selectivity, leading to the formation of novel spiro compounds, indicating a wide range of potential applications (Kutyashev et al., 2019).

Physical Properties Analysis

While specific studies detailing the physical properties of 11-nitroso-10H-indeno[1,2-b]quinoxaline are scarce, general characteristics of similar compounds suggest that these derivatives exhibit notable stability, solubility, and crystalline behaviors conducive to further chemical manipulation and study.

Chemical Properties Analysis

The chemical properties of 11-nitroso-10H-indeno[1,2-b]quinoxaline derivatives are defined by their reactivity, including the ability to participate in cycloaddition reactions and engage in interactions leading to the synthesis of spiro and fused ring systems. These properties are instrumental in the exploration of new medicinal agents and materials with specific functions (Velikorodov et al., 2015).

Applications De Recherche Scientifique

The nitrogen-containing indeno[1,2-b]quinoxaline ring is a structurally fused active system and has notable applications in various fields of chemistry . For the past several years, it has been recognized as an important building block in organic synthesis .

Indeno[1,2-b]quinoxalinones, derived by the reaction of ninhydrin and substituted 1,2-phenylenediamines, have potential pharmaceutical applications with anti-cancer, c-Jun N-terminal kinase inhibitory, anti-inflammatory, antinociceptive, antiproliferative, etc., activities .

This class of compounds is used to produce a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks by means of a wide range of chemical reactions . Most of the reactions described are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures .

Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates . Spiro compounds, in which two cyclic rings are fused at a common carbon atom, are promising skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity .

Indeno[1,2-b]quinoxalines have a wide range of applications in various fields of chemistry . Here are some additional applications:

-

Pharmaceutical Applications : Indeno[1,2-b]quinoxalinones, derived by the reaction of ninhydrin and substituted 1,2-phenylenediamines, have potential pharmaceutical applications with anti-cancer, c-Jun N-terminal kinase inhibitory, anti-inflammatory, antinociceptive, antiproliferative, etc., activities .

-

Organic Synthesis : The nitrogen-containing indeno[1,2-b]quinoxaline ring is a privileged structurally fused active system and has notable applications in organic synthesis . It is recognized as an important building block in organic synthesis .

-

Spiro-Heterocyclic Frameworks : Indeno[1,2-b]quinoxalinone is a key construction block for producing a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks by means of a wide range of chemical reactions . Most of the reactions described are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures .

-

Drug Discovery : Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates . Spiro compounds, in which two cyclic rings are fused at a common carbon atom, are promising skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity .

Indeno[1,2-b]quinoxalines have a wide range of applications in various fields of chemistry . Here are some additional applications:

-

Pharmaceutical Applications : Indeno[1,2-b]quinoxalinones, derived by the reaction of ninhydrin and substituted 1,2-phenylenediamines, have potential pharmaceutical applications with anti-cancer, c-Jun N-terminal kinase inhibitory, anti-inflammatory, antinociceptive, antiproliferative, etc., activities .

-

Organic Synthesis : The nitrogen-containing indeno[1,2-b]quinoxaline ring is a privileged structurally fused active system and has notable applications in organic synthesis . It is recognized as an important building block in organic synthesis .

-

Spiro-Heterocyclic Frameworks : Indeno[1,2-b]quinoxalinone is a key construction block for producing a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks by means of a wide range of chemical reactions . Most of the reactions described are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures .

-

Drug Discovery : Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates . Spiro compounds, in which two cyclic rings are fused at a common carbon atom, are promising skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity .

Propriétés

IUPAC Name |

11-nitroso-10H-indeno[1,2-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYIWCNPSZNNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C2=NC4=CC=CC=C4N3)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11H-indeno[1,2-b]quinoxalin-11-one oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-6-fluoro-4-[(2R,4S)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B1192781.png)